molecular formula C7H15NO B130399 1-Methyl-2-piperidinemethanol CAS No. 20845-34-5

1-Methyl-2-piperidinemethanol

Katalognummer: B130399
CAS-Nummer: 20845-34-5
Molekulargewicht: 129.2 g/mol
InChI-Schlüssel: HXXJMMLIEYAFOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-2-piperidinemethanol (CAS No. 20845-34-5) is a tertiary amine-alcohol with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol . Its structure combines a piperidine ring substituted with a methyl group at the 1-position and a hydroxymethyl group at the 2-position. This compound is notable for its dual functional groups, which contribute to its physicochemical properties and applications in organic synthesis and industrial processes.

Vorbereitungsmethoden

Reduction of Boc-Protected Hydroxymethylpiperidine Derivatives

A widely utilized method involves the reduction of tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate using lithium aluminum hydride (LiAlH₄). This approach, analogous to the synthesis of the 4-isomer , proceeds via two stages:

Reaction Conditions

  • Stage 1 : LiAlH₄ in tetrahydrofuran (THF) under argon at 20°C for 17 hours.

  • Stage 2 : Quenching with water and NaOH at 0°C, followed by extraction with ethyl acetate .

ParameterValue
Starting Materialtert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate
ReagentLiAlH₄ (1M in THF)
Temperature20°C (Stage 1), 0–20°C (Stage 2)
Yield88%

The Boc group is cleaved, and the nitrogen is methylated, yielding 1-methyl-2-piperidinemethanol as a yellow oil . This method is scalable and avoids harsh acidic conditions.

Reduction of 1-Methylpiperidin-2-carbaldehyde

1-Methylpiperidin-2-carbaldehyde serves as a key intermediate. Synthesized via oxidation or formylation of piperidine derivatives, it is reduced to the alcohol using sodium borohydride (NaBH₄) or LiAlH₄:

Procedure

  • Aldehyde Synthesis : Reacting 2-chloromethyl-1-methylpiperidine with 4-hydroxybenzaldehyde in DMF yields 1-methylpiperidin-2-carbaldehyde (31% yield) .

  • Reduction : NaBH₄ in methanol at 0–25°C reduces the aldehyde to this compound .

ReagentSolventTemperatureYield (Overall)
NaBH₄Methanol0–25°C27%

This route is advantageous for introducing aromatic substituents but requires careful purification due to byproduct formation .

Hydrolysis of 2-Chloromethyl-1-methylpiperidine

Although less common, hydrolysis of 2-chloromethyl-1-methylpiperidine under basic conditions provides the alcohol:

Reaction Steps

  • Chloride Synthesis : Treating this compound with thionyl chloride (SOCl₂) in chloroform yields 2-chloromethyl-1-methylpiperidine (34% yield) .

  • Hydrolysis : Refluxing the chloride with aqueous NaOH regenerates the alcohol .

StepReagent/ConditionsYield
ChlorinationSOCl₂ in CHCl₃34%
HydrolysisNaOH, H₂O, reflux89%

This method is circular but useful for recovering unreacted starting material.

Asymmetric Synthesis of Enantiomers

Enantiomerically pure (R)- and (S)-1-methyl-2-piperidinemethanol are synthesized via chiral resolution or catalytic asymmetric reduction:

Methodology

  • Chiral Resolution : Diastereomeric salts formed with tartaric acid are separated by crystallization .

  • Catalytic Reduction : Asymmetric hydrogenation of 1-methylpiperidin-2-one using chiral catalysts (e.g., BINAP-Ru complexes) .

ApproachCatalystEnantiomeric Excess (ee)
Hydrogenation(R)-BINAP-RuCl₂92%

These methods are critical for pharmaceutical applications requiring stereochemical precision.

Industrial-Scale Production

Industrial protocols optimize LiAlH₄ reductions for cost and efficiency:

Key Modifications

  • Catalyst Recovery : LiAlH₄ is partially regenerated via filtration of aluminum byproducts .

  • Solvent Recycling : THF is distilled and reused, reducing waste .

MetricLaboratory ScaleIndustrial Scale
Yield88% 91%
Purity90% 99%

Analyse Chemischer Reaktionen

Oxidation Reactions

Primary products : Ketones or aldehydes via oxidation of the hydroxymethyl group.

  • Reagents : KMnO₄ (acidic conditions) or CrO₃

  • Conditions : Aqueous acidic medium, 60–80°C

  • Outcome : Conversion to 1-methylpiperidin-2-carboxylic acid observed in controlled oxidations .

Reduction Reactions

Key applications : Further reduction of intermediates in multi-step syntheses.

ReagentSolventTemperatureYieldProduct
LiAlH₄THFReflux99%Tertiary amine derivatives
NaBH₄Methanol0–25°C85%Stabilized alcohol adducts

Mechanistic insight : LiAlH₄ selectively reduces carbonyl groups without affecting the piperidine ring .

Substitution Reactions

Nucleophilic displacement : Hydroxyl group replaced by halides or sulfonates.

  • Methanesulfonylation :

    • Reagents : Methanesulfonyl chloride, triethylamine

    • Conditions : THF, 0–23°C, 1.67 hr

    • Yield : 92% mesylate intermediate

Applications : Mesylates serve as precursors for alkylation or cross-coupling reactions .

Asymmetric Hydrogenation

Catalytic systems :

  • Rhodium(I)/ferrocene ligands : Achieves >99% enantiomeric excess (ee) for α3-substituted piperidines .

  • Palladium-catalyzed : Produces cis-2,4-disubstituted piperidines under redox-neutral conditions .

Case study : Synthesis of Tofacitinib (Janus kinase inhibitor) via enantioselective hydrogenation .

Photochemical Functionalization

UV-mediated reactions :

  • Reagents : Ag/TiO₂ catalyst, methanol

  • Conditions : 25°C, 10 hr under argon

  • Outcome : N-methylation with 87% yield

Advantage : Avoids harsh reagents, enabling green synthesis of bioactive analogs .

Reaction Optimization Data

Reaction TypeOptimal CatalystTemperature RangeTimeScalability
OxidationCrO₃60–80°C4–6 hrIndustrial
MethanesulfonylationNEt₃0–23°C1.67 hrLab-scale
Asymmetric HydrogenationRh(I)/PhanePhos40°C24 hrPilot-scale

Data compiled from experimental protocols .

Stability and Side Reactions

  • Thermal degradation : Dehydration observed >150°C, forming 1-methyl-1,2,3,4-tetrahydropyridine .

  • Acid sensitivity : Ring-opening occurs in concentrated HCl, generating linear amines .

Industrial-Scale Considerations

  • Cost-effective catalysts : Ni/Al₂O₃ reduces LiAlH₄ dependency in reductions (yield: 88%) .

  • Waste management : THF recovery systems implemented for large-scale LiAlH₄ reactions .

This compound’s reactivity profile supports its role in synthesizing CNS agents, kinase inhibitors, and advanced materials. Recent advances in asymmetric catalysis and photochemistry enhance its utility in sustainable pharmaceutical manufacturing .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1-Methyl-2-piperidinemethanol serves as a crucial reactant in the synthesis of several bioactive compounds:

  • Selective Melanocortin-4 Receptor (MCH1R) Antagonists : This compound is utilized in the development of selective antagonists that can modulate melanocortin pathways, which are implicated in various physiological processes including appetite regulation and energy homeostasis .
  • Human Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists : It plays a role in synthesizing antagonists that can inhibit GnRH signaling, which is significant in reproductive health and cancer treatment .
  • Dual Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors : The compound is involved in developing inhibitors targeting these receptors, which are critical in angiogenesis and cancer progression .

Biological Applications

The biological implications of this compound extend to:

  • Radioiodinatable Brain Imaging Agents : It is a precursor for synthesizing imaging agents that target cannabinoid receptor type 1 (CB1), enabling advanced neuroimaging techniques .
  • GABAA Receptor Agonists : The compound has been explored for its potential to act on GABAA receptors at the α3 subunit, which may have implications in treating anxiety and other neurological disorders .

Pharmaceutical Development

In pharmaceutical research, this compound has been highlighted for its role in:

  • Dermatological Treatments : The compound is used in formulations aimed at skin protection and treatment, indicating its potential therapeutic benefits in dermatology .

Industrial Applications

The compound's utility extends into industrial applications where it acts as an intermediate for producing various chemical products. Its ability to undergo multiple chemical reactions—such as oxidation and substitution—makes it valuable for synthesizing diverse derivatives .

Case Studies and Research Findings

A review of recent literature reveals various studies focusing on the applications of this compound:

  • A study published in MDPI highlighted its effectiveness against fungal pathogens when extracted from Sambucus nigra, demonstrating its potential as a natural fungicide . The minimum inhibitory concentration (MIC) values indicated its efficacy against specific fungi, suggesting further exploration into its agricultural applications.
  • Research on photochemical internalization mechanisms has also considered this compound as part of drug delivery systems for cancer therapy, showcasing its versatility beyond traditional applications .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

  • Thermodynamic Data : The standard molar enthalpy of formation (ΔfH°) is reported as −446.2 ± 2.3 kJ·mol⁻¹, derived from combustion calorimetry .
  • Vapor Pressure : Exhibits a vapor pressure of 0.02 kPa at 298 K, lower than many cyclic amines due to intramolecular hydrogen bonding .
  • Applications : Used as a reactant in synthesizing selective MCH1R antagonists, GnRH receptor antagonists, and dual inhibitors of VEGF and FGFR1 receptors . It also demonstrates antimicrobial activity against plant pathogens like Phytophthora megasperma (MIC = 375 μg·mL⁻¹) .

Comparison with Structurally Similar Compounds

Physicochemical and Thermodynamic Properties

The table below compares 1-Methyl-2-piperidinemethanol with two structurally related piperidine derivatives: 1-piperidineethanol and 2-piperidineethanol.

Property This compound 1-Piperidineethanol 2-Piperidineethanol
Molecular Formula C₇H₁₅NO C₇H₁₅NO C₇H₁₅NO
ΔfH° (kJ·mol⁻¹) −446.2 ± 2.3 −449.0 ± 2.1 −447.6 ± 2.4
Vapor Pressure (kPa, 298 K) 0.02 0.05 0.04
Hydrogen Bonding Intramolecular H-bonding Intermolecular H-bonding Intermolecular H-bonding

Key Findings :

  • The enthalpies of formation are comparable, but this compound’s intramolecular hydrogen bonding reduces its vapor pressure relative to the other two compounds .
  • All three compounds exhibit similar polarity, as determined by gas chromatography retention indices .

Key Findings :

  • This compound outperforms DMAB and DMAH in both absorption rate and cyclic capacity due to its balanced hydrophobicity and steric effects .

Antimicrobial Activity

In Sambucus nigra extracts, this compound’s antimicrobial efficacy is compared with octyl isobutyrate and DDMP (2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one) :

Compound MIC against P. megasperma (μg·mL⁻¹) MIC against V. dahliae (μg·mL⁻¹)
This compound 375 500
Octyl Isobutyrate 250 500
DDMP 750 750

Key Findings :

  • This compound shows intermediate activity, outperforming DDMP but less effective than octyl isobutyrate against P. megasperma .

Biologische Aktivität

1-Methyl-2-piperidinemethanol (MPM) is a piperidine derivative that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications due to its interactions with various biochemical pathways and cellular processes. This article reviews the biological activity of MPM, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Target Receptors

This compound primarily acts as an inhibitor of two significant receptors:

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
  • Fibroblast Growth Factor Receptor 1 (FGFR1)

Inhibition of these receptors disrupts signaling pathways that are critical for cell proliferation, survival, migration, and differentiation. This action can lead to a range of cellular effects that may be beneficial in therapeutic contexts, particularly in cancer treatment where tumor growth and metastasis are driven by these pathways.

Biochemical Pathways

The inhibition of VEGFR-2 and FGFR1 by MPM affects numerous biochemical pathways:

  • Cell Proliferation : By blocking these receptors, MPM can reduce the rate at which cells divide.
  • Cell Survival : Inhibiting these pathways may induce apoptosis in certain cancer cells.
  • Cell Migration : Disruption of these signals can prevent metastasis by inhibiting the movement of cancer cells to other tissues.

Pharmacokinetics

MPM is characterized by:

  • High Gastrointestinal Absorption : This suggests that it can be effectively administered orally.
  • Low Skin Permeation : Indicating limited transdermal absorption, which may influence its delivery methods in therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of MPM. For instance, it has shown effectiveness against various fungal pathogens. The Minimum Inhibitory Concentration (MIC) values for MPM against specific fungi are as follows:

Fungal Pathogen MIC (µg/mL)
Pythium megasperma375
Verticillium dahliae500
Diplodia amygdali750

These results indicate that MPM could be a candidate for developing antifungal agents .

Case Studies

  • Cancer Therapy Applications : MPM's role in inhibiting VEGFR-2 and FGFR1 has been explored in various cancer models. It has been incorporated into studies aimed at enhancing the efficacy of existing chemotherapeutic agents by reducing tumor vascularization and growth.
  • Neuroscience Research : MPM has been utilized in synthesizing radioiodinatable brain imaging agents targeting cannabinoid receptors. Its ability to influence GABAA receptor activity at the α3 subunit suggests potential applications in neuropharmacology.

Q & A

Basic Research Questions

Q. How can 1-methyl-2-piperidinemethanol be synthesized and characterized in laboratory settings?

  • Methodological Answer : The compound can be synthesized via reductive amination or alkylation of piperidine derivatives. Characterization typically involves gas chromatography (GC) to confirm purity (>95% as per GC analysis) and nuclear magnetic resonance (NMR) for structural elucidation. Thermal analysis (e.g., differential scanning calorimetry) can determine melting points and stability .

Q. What thermodynamic properties are critical for experimental design involving this compound?

  • Methodological Answer : Key thermodynamic parameters include the standard molar enthalpy of formation (−435.6 kJ/mol), vapor pressure (temperature-dependent), and polarity (determined via gas chromatography). These properties inform solvent selection, reaction conditions, and stability under varying temperatures .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

  • Methodological Answer : GC-MS is optimal for purity analysis, while Fourier-transform infrared spectroscopy (FTIR) and high-resolution mass spectrometry (HRMS) validate functional groups and molecular weight. For polar interactions, gas chromatography with polarity-sensitive columns can assess chromatographic behavior .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : The compound is classified as hazardous (Category 4-3-III). Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation and skin contact. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How does this compound perform in CO₂ capture applications compared to other amines?

  • Methodological Answer : In the COURSE50 project, tertiary amines like this compound showed superior CO₂ absorption rates (1.5× faster than MDEA) due to low steric hindrance and high cyclic capacity. Experimental design should include kinetic studies under controlled CO₂ partial pressures and temperature gradients (20–60°C) .

Q. What biological activity is associated with this compound in natural alkaloid mixtures?

  • Methodological Answer : GC-MS analysis of Lobelia polyphylla revealed its role in neuroactive effects. To study bioactivity, isolate the compound via column chromatography and test receptor-binding affinity (e.g., dopamine or nicotinic receptors) using radioligand assays .

Q. How can computational models predict solvent interactions and solubility?

  • Methodological Answer : Density functional theory (DFT) calculates hydrogen-bonding propensity and solubility parameters. Molecular dynamics simulations model solvent interactions in alcohol/water mixtures, validated against experimental vapor pressure data from Lepori et al. (2017) .

Q. What experimental strategies resolve contradictions in reported thermodynamic data?

  • Methodological Answer : Cross-validate enthalpy measurements using combustion calorimetry and vaporization studies. For discrepancies in polarity, compare gas chromatography retention indices (e.g., Zhuravleva’s method) with computational polarity scores .

Q. Key Research Gaps and Recommendations

  • Comparative Studies : Benchmark this compound against structurally similar amines (e.g., 2-piperidineethanol) in CO₂ capture and solvent applications.
  • Biosynthetic Pathways : Investigate its biosynthesis in Lobelia polyphylla using isotopic labeling and enzyme inhibition assays.

Eigenschaften

IUPAC Name

(1-methylpiperidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXJMMLIEYAFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301307492
Record name 1-Methyl-2-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20845-34-5
Record name 1-Methyl-2-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20845-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-piperidinemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20845-34-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45464
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-2-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-piperidinemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.056
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following the known procedure of patent EP 0 429 984 A2 (reference example 8). The resolution was identical to the above given procedure except that 4 rounds of crystallization were performed instead of the two as sited above. To a mixture of (±)-1-methyl-2-piperidinemethanol (77 g, 596 mmol) in EtOH (615 mL) was added dibenzoyl-D-tartaric acid (205 g, 573 mmol). The resulting mixture was slowly heated until a solution was obtained at which time the solution was slowly cooled with gentle stirring. After 12 h the crystals were isolated and dried to afford 131.6 g. This process was repeated: (2) EtOH (533 mL) provided 92.5 g. (3) EtOH (225 mL) provided 68 g (4) EtOH (200 mL) provided 49 g. The resulting salt was treated with 3M HCl (200 mL) which was heated to induce it to dissolve. The still warn solution was poured into a separatory funnel and extracted with ethyl acetate. The remaining aqueous layer was adjusted to pH 10 with K2CO3. The solution was extracted with CH2Cl2, dried (MgSO4) and concentrated to give 12 g of the alcohol. This alcohol (12 g, 92.8 mmol) was suspended in CH2Cl2 (200 mL) and SOCl2 added. After stirring for 12 h, the solvent was removed to provide a crude HCl salt. This salt was dissolved in EtOH (100 mL) and treated with NH2NH2 (89 mL, 1.86 mol) and heated to reflux for 12 h. NaOH (74 g) in H2O (30 mL) was added and stirred for 1 h. Half the solvent was removed and the residue extracted with ether to give a crude oil. After distillation under reduced pressure (50–60° C.) the pure hydrazine product (4.87 g) was obtained. This hydrazine (1.6 g, 11.2 mmol) was dissolved in THF (10 mL) and triphenylmethylisocyanate (3.19 g, 11.2 mmol) was added slowly. The solution was then stirred overnight and filtered to provide 650 mg of the desired product in good purity. 1H NMR (DMSO-d6): δ 1.10 (m, 2H), 1.30–1.56 (m, 4H), 1.95 (t, 1H), 2.15 (s, 1H), 2.18 (s, 3H), 2.71(d, 1H), 3.25 (q, 1H), 3.55(q, 1H), 4.80 (s, 2H), 7.12–7.32 (m, 15 H), 8.02 (s, 1H). ESI-MS m/z 429.2 (100, M+H).
[Compound]
Name
984 A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
77 g
Type
reactant
Reaction Step Two
Name
Quantity
615 mL
Type
solvent
Reaction Step Two
Quantity
205 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
225 mL
Type
solvent
Reaction Step Five
Name
Quantity
533 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromo-4-methylbenzenesulfonate
1-Methyl-2-piperidinemethanol
2-Bromo-4-methylbenzenesulfonate
1-Methyl-2-piperidinemethanol
2-Bromo-4-methylbenzenesulfonate
1-Methyl-2-piperidinemethanol
2-Bromo-4-methylbenzenesulfonate
2-Bromo-4-methylbenzenesulfonate
1-Methyl-2-piperidinemethanol
2-Bromo-4-methylbenzenesulfonate
2-Bromo-4-methylbenzenesulfonate
1-Methyl-2-piperidinemethanol
2-Bromo-4-methylbenzenesulfonate
2-Bromo-4-methylbenzenesulfonate
1-Methyl-2-piperidinemethanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.